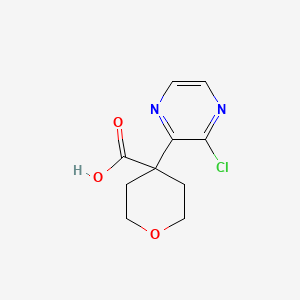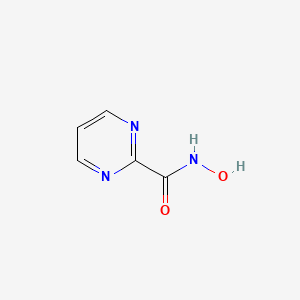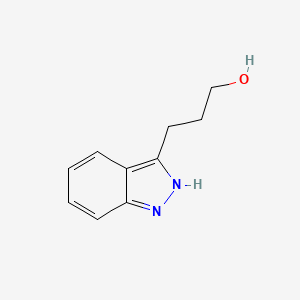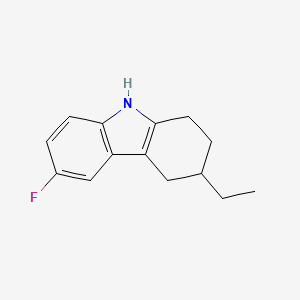![molecular formula C8H14ClN3O2 B13492933 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is a synthetic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a lactone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular interactions depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A spirocyclic compound with similar structural features but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring structure.
Uniqueness
7-(Aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure
Propriétés
Formule moléculaire |
C8H14ClN3O2 |
|---|---|
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
8-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-4-5-1-2-8(3-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H |
Clé InChI |
LYSLPHJOZYYLPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CN)C(=O)NC(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


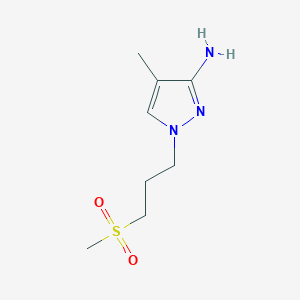
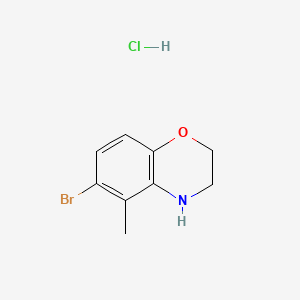

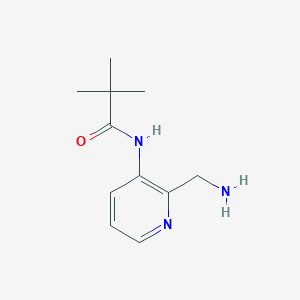
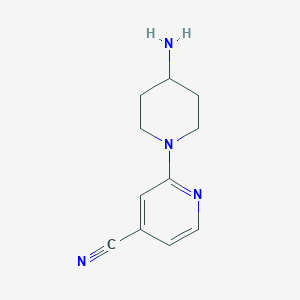
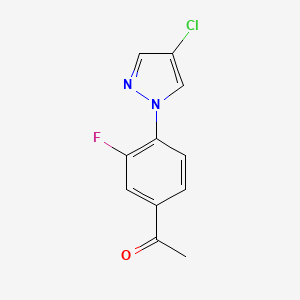

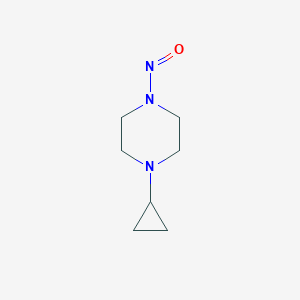
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
